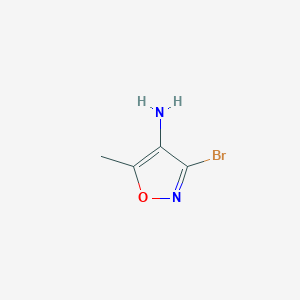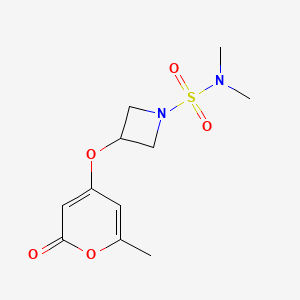
2,4-dichloro-N-(7-hydroxy-2-oxo-2H-chromen-3-yl)benzenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound features a benzene ring substituted with two chlorine atoms and a carboxamide group, which is further connected to a chromen-2-one derivative. It is a derivative of coumarin, a naturally occurring compound found in many plants.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(7-hydroxy-2-oxo-2H-chromen-3-yl)benzenecarboxamide typically involves the following steps:
Coumarin Derivative Synthesis: : The starting material, 7-hydroxy-2-oxo-2H-chromen-3-yl, is synthesized from coumarin through hydroxylation.
Chlorination: : The benzene ring is chlorinated at the 2 and 4 positions to introduce chlorine atoms.
Amide Formation: : The carboxamide group is introduced by reacting the chlorinated benzene derivative with an amine source under suitable reaction conditions, such as using coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors designed for large-scale chemical reactions. The process would involve careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. Purification steps, such as recrystallization or chromatography, would be employed to obtain the final product.
化学反応の分析
Types of Reactions
2,4-Dichloro-N-(7-hydroxy-2-oxo-2H-chromen-3-yl)benzenecarboxamide can undergo various chemical reactions, including:
Oxidation: : The hydroxyl group on the chromen-2-one ring can be oxidized to form a ketone.
Reduction: : The carboxamide group can be reduced to an amine.
Substitution: : The chlorine atoms on the benzene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: : Various nucleophiles can be used for substitution reactions, such as sodium hydroxide (NaOH) for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: : Formation of a chromen-2-one derivative with a ketone group.
Reduction: : Formation of an amine derivative.
Substitution: : Formation of various substituted benzene derivatives depending on the nucleophile used.
科学的研究の応用
This compound has several scientific research applications across different fields:
Chemistry: : It serves as a building block for the synthesis of more complex organic molecules.
Biology: : It can be used as a probe to study biological systems due to its fluorescent properties.
Industry: : It can be used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 2,4-dichloro-N-(7-hydroxy-2-oxo-2H-chromen-3-yl)benzenecarboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to biological responses. The exact molecular pathways involved would depend on the specific application and context in which the compound is used.
類似化合物との比較
This compound is unique due to its specific structural features, such as the presence of both chlorine atoms and the hydroxyl group on the chromen-2-one ring. Similar compounds include:
Coumarin: : A parent compound without the chlorine atoms.
Chlorinated Benzenecarboxamides: : Other compounds with similar chlorinated benzene rings but different substituents.
Hydroxycoumarins: : Compounds with hydroxyl groups on the chromen-2-one ring but without chlorine atoms.
These compounds differ in their chemical properties and biological activities, highlighting the uniqueness of 2,4-dichloro-N-(7-hydroxy-2-oxo-2H-chromen-3-yl)benzenecarboxamide.
特性
IUPAC Name |
2,4-dichloro-N-(7-hydroxy-2-oxochromen-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2NO4/c17-9-2-4-11(12(18)6-9)15(21)19-13-5-8-1-3-10(20)7-14(8)23-16(13)22/h1-7,20H,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXDWFOQLQYYPJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=O)C(=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(5Z)-5-(dimethylaminomethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]isoindole-1,3-dione](/img/structure/B2806928.png)




![2-(2-Furylmethylene)-6-hydroxy-4-methylbenzo[b]furan-3-one](/img/structure/B2806933.png)

![N-[(2-chloro-4-fluorophenyl)methyl]-2-{7-[(4-fluorophenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl}acetamide](/img/structure/B2806940.png)
![4-fluoro-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)benzo[d]thiazol-2-amine](/img/structure/B2806941.png)

![N-[2-(4-Methoxyphenyl)ethyl]-6-phenyl-2-azaspiro[3.3]heptane-2-carboxamide](/img/structure/B2806943.png)

